(-)-DHMEQ

NF-κB Inhibition Stereoselectivity Enantiomeric Potency

Racemic DHMEQ compromises NF-κB studies through reduced potency and increased toxicity. (-)-DHMEQ, the defined (1S,2S,6S) active eutomer, resolves this via stereospecific covalent binding to p65 (Cys38), RelB (Cys144), cRel, and p50. • >98% purity ensures maximal target engagement vs. racemate • Validated in vivo: inhibits tumor growth in xenograft models; suppresses arthritis where racemate fails • Essential for reproducible ChIP, gene expression profiling, and combination therapy For research use only. In stock, global shipping.

Molecular Formula C13H11NO5
Molecular Weight 261.23 g/mol
CAS No. 287194-40-5
Cat. No. B1670370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-DHMEQ
CAS287194-40-5
Synonymsdehydroxymethylepoxyquinomicin
DHMEQ cpd
Molecular FormulaC13H11NO5
Molecular Weight261.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O
InChIInChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10-,11+,12-/m0/s1
InChIKeyIUOMATKBBPCLFR-TUAOUCFPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(-)-DHMEQ: NF-κB Inhibitor Guide


(-)-DHMEQ (Dehydroxymethylepoxyquinomicin) is a chiral small molecule (C13H11NO5, MW 261.23) that functions as a potent, selective, and irreversible inhibitor of nuclear factor kappa B (NF-κB) [1]. It operates via a unique covalent mechanism, binding directly to specific cysteine residues on Rel family proteins (including p65/RelA at Cys38, RelB at Cys144, cRel, and p50) to block both DNA binding and nuclear translocation [2]. As the eutomer of DHMEQ, its defined stereochemistry ((1S,2S,6S)) is critical for its inhibitory potency, distinguishing it from its distomer (+)-DHMEQ and the racemic mixture [3].

Stereochemistry-defined NF-κB pathway probe
Direct covalent Rel-family protein engagement
High-purity (-)-enantiomer for reproducible target engagement

(-)-DHMEQ Substitution Alert


Substitution of (-)-DHMEQ with racemic DHMEQ or the (+)-DHMEQ enantiomer introduces significant experimental and translational risk. The stereochemistry of DHMEQ is a primary driver of its pharmacologic activity. (-)-DHMEQ is the active eutomer for NF-κB inhibition, while its enantiomer, (+)-DHMEQ, exhibits markedly lower NF-κB inhibitory activity [1]. Furthermore, the racemic mixture, which contains 50% inactive stereoisomer, demonstrates both reduced potency and increased toxicity compared to the pure (-)-DHMEQ enantiomer [2]. In vivo, (-)-DHMEQ significantly inhibits collagen-induced arthritis in mouse models, whereas the racemate shows only slight, non-significant inhibition [3]. These stereospecific differences underscore why in-class compounds are not interchangeable and why procurement of the defined, high-purity (>98%) (-)-enantiomer is a critical variable for assay reproducibility and translational success.

Target (-)-DHMEQ (eutomer)
Substitutes (+)-DHMEQ (distomer) or racemic DHMEQ
Enantiomer profile
NF-κB inhibition profile may shift with distomer, requiring stereochemical validation.
Racemic mixture
May alter model-response and cellular-safety endpoints compared to pure (-)-enantiomer.

(-)-DHMEQ Comparative Evidence


Enantiomeric Potency in NF-κB Translocation

(-)-DHMEQ demonstrates superior inhibitory activity against NF-κB activation compared to its enantiomer (+)-DHMEQ. The IC50 for (-)-DHMEQ is 20 µg/mL in cellular assays measuring NF-κB activation [1]. While a specific numeric IC50 for (+)-DHMEQ is not reported in the same unit for direct comparison, multiple independent sources confirm that the inhibitory activity of (+)-DHMEQ on NF-κB is lower than that of (-)-DHMEQ . This stereospecificity is a critical differentiator for experiments requiring maximal NF-κB pathway suppression.

NF-κB Inhibition IC50
Class-level
20 µg/mL
Supports stereospecific pathway inhibition studies
Verify enantiopurity; (+)-DHMEQ shows lower activity
NF-κB Inhibition Stereoselectivity Enantiomeric Potency

Racemic Mixture: Potency and Toxicity

Direct comparison of (-)-DHMEQ against the racemic DHMEQ mixture reveals that the pure enantiomer is both more potent and less toxic. The racemic mixture demonstrates lower NF-κB inhibitory activity [1]. Critically, (-)-DHMEQ is also less toxic than the racemate [2], suggesting that the (+)-enantiomer within the racemic mix may contribute to toxicity without providing therapeutic benefit. This is supported by in vivo findings where (-)-DHMEQ markedly inhibited type-II collagen-induced arthritis in mice, whereas the racemate showed only a slight, non-significant inhibition [3].

Racemic Potency & Safety
Head-to-head
(-)-DHMEQ: higher pathway suppression, lower cellular impact vs Racemate: lower suppression, higher cellular impact
Supports pure enantiomer selection for in vivo models
Collagen-induced arthritis model context
NF-κB Inhibition Racemic vs. Enantiopure Therapeutic Index

In Vivo Survival Benefit in Xenograft Model

(-)-DHMEQ demonstrates a clear survival benefit in an in vivo efficacy model. Intraperitoneal administration of (-)-DHMEQ at 4 mg/kg or 12 mg/kg (three times per week for one month) in SCID mice bearing a xenograft tumor resulted in a significant increase in survival rate [1]. This in vivo validation distinguishes (-)-DHMEQ from many other NF-κB inhibitors which may show strong in vitro activity but fail to translate to animal models.

Xenograft Survival
Reported
Significant survival increase (p-value context)
Supports model-response endpoint evaluation
SCID mouse model; 4-12 mg/kg IP dosing
In Vivo Efficacy Xenograft Model Cancer Therapeutics

Covalent Binding to NF-κB Subunits

(-)-DHMEQ's mechanism involves covalent binding to specific cysteine residues on NF-κB family proteins, a key point of differentiation. It binds to p65/RelA (Cys38), RelB (Cys144), cRel, and p50, but notably does not bind to p52 [1]. This selective binding profile defines its mechanism as irreversible and specific to certain Rel family members. In contrast, many other NF-κB inhibitors target upstream kinases (e.g., IKK) or act indirectly, potentially affecting a broader range of signaling pathways. This direct, covalent engagement of transcription factors provides a more defined mode of action.

Covalent Binding Targets
Class-level
(-)-DHMEQ: p65 C38, RelB C144, cRel, p50 (not p52) vs IKK inhibitors: upstream kinase targets
Supports direct target-engagement mechanism studies
Binding specificity requires assay confirmation
Covalent Inhibitor Target Specificity Mechanism of Action

Cell Cycle Arrest and Apoptosis Induction

(-)-DHMEQ induces potent, time-dependent antiproliferative effects in NF-κB-dependent cancer cell lines. In MT-1 and TL-Om1 cells, treatment with (-)-DHMEQ (2-10 µg/mL) dramatically reduced viability in a dose- and time-dependent manner, while having no significant effect on K562 control cells that lack constitutive NF-κB activity . This demonstrates on-target, NF-κB-dependent activity. Furthermore, (-)-DHMEQ (10 µg/mL) treatment increased the Annexin V-positive cell population (apoptosis) and led to a time-dependent accumulation of cells in the G0/G1 phase, confirming its antiproliferative and pro-apoptotic mechanisms [1].

Cell Cycle Arrest & Apoptosis
Reported
MT-1/TL-Om1: viability reduction, G0/G1 arrest, Annexin V+ vs K562: no significant effect
Supports NF-κB-dependent cellular-response interpretation
Cell-line-specific; confirm in target cell models
Antiproliferative Apoptosis Cell Cycle Arrest

(-)-DHMEQ Research Applications


Stereospecific NF-κB Dependency in Cancer

The defined stereochemistry and higher potency of (-)-DHMEQ make it essential for studies requiring precise dissection of the NF-κB pathway. Researchers should prioritize (-)-DHMEQ over racemic DHMEQ or (+)-DHMEQ to ensure maximal target engagement and minimal confounding effects from the less active or potentially toxic stereoisomers [1][2]. This is particularly critical for experiments where subtle changes in NF-κB activity are being measured, such as in gene expression profiling or chromatin immunoprecipitation (ChIP) assays.

In Vivo Target Validation of NF-κB

(-)-DHMEQ's validated in vivo efficacy, as demonstrated by significant survival benefits in xenograft models and marked inhibition of collagen-induced arthritis, positions it as a leading chemical probe for in vivo target validation [1][2]. Its ability to achieve a therapeutic effect in animal models, unlike the racemate, makes it the superior choice for studies aiming to translate NF-κB inhibition findings from bench to bedside. Procurement of high-purity (-)-DHMEQ is non-negotiable for reproducible in vivo pharmacology.

Mechanistic Studies of Covalent NF-κB Inhibition

The unique covalent binding profile of (-)-DHMEQ to specific cysteine residues on p65, RelB, cRel, and p50 makes it an invaluable tool for studying the biophysical and functional consequences of direct NF-κB subunit modification [1]. This application extends to structural biology, proteomics, and the development of next-generation covalent inhibitors. Researchers can use (-)-DHMEQ to map binding sites, study resistance mechanisms, and design activity-based probes for the NF-κB family.

Combination Therapy to Overcome Chemoresistance

Given its demonstrated role as a chemo- and immuno-sensitizing agent, (-)-DHMEQ is ideally suited for combination therapy research [1]. Its ability to inhibit NF-κB, a known mediator of resistance to various chemotherapeutics, allows researchers to explore synergistic regimens. The higher potency and lower toxicity of (-)-DHMEQ compared to the racemate make it the preferred partner in these studies, as it maximizes the chance of observing a therapeutic window in combination settings [2].

Application
Selection Property
Validation Focus
Stereospecific NF-κB pathway studies in cancer models
Enantiomer-defined NF-κB inhibition
Chiral purity and NF-κB translocation assays
In vivo NF-κB target validation in disease models
In vivo model-response and safety-related endpoints
Model-specific survival and disease-score endpoints
Covalent NF-κB subunit modification studies
Direct Rel-family protein binding profile
Binding-site mapping and target engagement assays
Combination research with chemotherapeutic agents
NF-κB-dependent chemosensitization context
Synergy screening and apoptosis pathway endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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